REACTION_CXSMILES
|
C([N:3](CC)CC)C.[Al+3].[Cl-].[Cl-].[Cl-].[N+]([C:15]1[CH:24]=[C:23]2[C:18]([CH2:19][O:20][C:21]2=[O:22])=[CH:17][CH:16]=1)([O-])=O.CCOC(C)=O>ClCCCl>[OH:20][CH2:19][C:18]1[CH:17]=[CH:16][CH:15]=[CH:24][C:23]=1[C:21]([NH2:3])=[O:22] |f:1.2.3.4|
|
Name
|
|
Quantity
|
0.91 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0.635 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
1-dimethoxytrityl-6-amino-hexan-1-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.766 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2COC(=O)C2=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up at room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with an ice-water mixture (30 ml)
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through a bed of Celite®
|
Type
|
WASH
|
Details
|
the filter cake was washed with 1,2-dichloroethane (10 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase of the combined filtrates was separated
|
Type
|
WASH
|
Details
|
washed with water (30 ml) and brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (35-75% EtOAc in hexanes, gradient elution)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C(=O)N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |